molecular formula C24H21NO3 B371374 (E)-3-(1,3-benzodioxol-5-yl)-N,N-dibenzylprop-2-enamide CAS No. 298215-69-7

(E)-3-(1,3-benzodioxol-5-yl)-N,N-dibenzylprop-2-enamide

Cat. No.: B371374
CAS No.: 298215-69-7
M. Wt: 371.4g/mol
InChI Key: HTDBNTVLGHBNIN-WYMLVPIESA-N
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Description

(E)-3-(1,3-benzodioxol-5-yl)-N,N-dibenzylprop-2-enamide is an organic compound characterized by the presence of a benzodioxole ring and a dibenzylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-benzodioxol-5-yl)-N,N-dibenzylprop-2-enamide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with N,N-dibenzylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,3-benzodioxol-5-yl)-N,N-dibenzylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(E)-3-(1,3-benzodioxol-5-yl)-N,N-dibenzylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(1,3-benzodioxol-5-yl)-N,N-dibenzylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with cellular receptors to induce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1,3-benzodioxol-5-ylmethylideneamino-thiourea
  • (E)-1,3-benzodioxol-5-ylmethylidene-4-chloroaniline
  • (E)-1,3-benzodioxol-5-ylmethylideneamino-benzoic acid

Uniqueness

(E)-3-(1,3-benzodioxol-5-yl)-N,N-dibenzylprop-2-enamide is unique due to its specific structural features, such as the presence of both a benzodioxole ring and a dibenzylprop-2-enamide moiety. This combination of structural elements imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N,N-dibenzylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO3/c26-24(14-12-19-11-13-22-23(15-19)28-18-27-22)25(16-20-7-3-1-4-8-20)17-21-9-5-2-6-10-21/h1-15H,16-18H2/b14-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDBNTVLGHBNIN-WYMLVPIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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